molecular formula C25H23N3O3 B11690587 N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide

N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide

Cat. No.: B11690587
M. Wt: 413.5 g/mol
InChI Key: JMYASOOPCUJZFH-WGOQTCKBSA-N
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Description

N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide is an organic compound with a complex structure

Preparation Methods

The synthesis of N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide typically involves several steps. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form a chalcone, which is then further modified to obtain the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis

N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-[3-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]-2-methylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-[[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]carbamoyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C25H23N3O3/c1-3-8-18-10-6-12-20(23(18)29)16-26-28-24(30)19-11-7-13-21(15-19)27-25(31)22-14-5-4-9-17(22)2/h3-7,9-16,29H,1,8H2,2H3,(H,27,31)(H,28,30)/b26-16+

InChI Key

JMYASOOPCUJZFH-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=CC(=C3O)CC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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